2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile
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Overview
Description
1,2,4-Triazole compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
One of the suitable procedures to produce nitrogen-containing heterocycles is the use of 3-amino-1,2,4-triazole as an effective mono-, bi- and polynucleophile with different electrophiles in two, three or multi-component and one-pot reaction .Molecular Structure Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Chemical Reactions Analysis
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity. Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole compounds can vary widely depending on their specific structures. For example, 3-Amino-1,2,4-triazole is a colorless/white crystal or powder, odorless, with a density of 1.138 g/mol, melting point of 157 to 159 °C, and is soluble in water .Scientific Research Applications
Alzheimer's Disease Diagnosis
2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), a derivative of malononitrile, has been utilized in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients. This noninvasive technique aids in the diagnostic assessment of patients with Alzheimer's and monitoring the response during experimental treatments (Shoghi-Jadid et al., 2002).
Chemical Synthesis and Reactivity
The compound interacts with various agents to form derivatives of azolotriazines and pyridine carboxylate derivatives. Studies have demonstrated its ability to undergo cyclization and condensation reactions, resulting in the formation of azolo[5,1-c][1,2,4]triazines and ethyl amino-substituted thiazolopyridine-4-carboxylate derivatives, highlighting its versatility in chemical synthesis. These reactions are crucial for the synthesis of compounds with potential applications in various fields, including medicinal chemistry (Gray et al., 1978), (Mohamed, 2021).
Antimicrobial and Anticonvulsant Properties
Novel 1-[2-(1H-tetrazol-5-yl) ethyl]-1H-benzo[d][1,2,3]triazoles synthesized by condensation of 1-[2-(1H-tetrazol-5-yl)-ethyl]-1H-benzotriazole and appropriate acid chlorides have shown moderate antibacterial and antifungal activity. Additionally, some of these compounds have exhibited excellent anticonvulsant activity, indicating their potential in developing new therapeutic agents (Rajasekaran et al., 2006).
Mechanism of Action
Target of Action
Compounds with a similar 1h-1,2,4-triazol-3-amine structure have been used in the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Mode of Action
It’s known that the compound consists of a triazole ring system and an amino group attached to a carbon atom . This structure suggests that it may interact with its targets through the formation of hydrogen bonds or other types of chemical interactions.
Biochemical Pathways
Given its potential use in the synthesis of antifungal, anticancer, and cardiovascular disease-related drugs , it can be inferred that it may affect pathways related to cell growth, cell division, and enzyme activity.
Result of Action
Compounds with similar structures have shown cytotoxic activities against certain tumor cell lines , suggesting that this compound may also have potential anticancer effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity and stability can be affected by temperature . Additionally, its solubility in water and organic solvents can influence its distribution and bioavailability in the body.
Safety and Hazards
properties
IUPAC Name |
2-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6/c8-1-6(2-9)7(10)3-13-5-11-4-12-13/h4-5H,3,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBHRYQLMFRURZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=C(C#N)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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